N1,N2,2-Trimethylalaninamide hydrochloride N1,N2,2-Trimethylalaninamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820608-90-9
VCID: VC6564567
InChI: InChI=1S/C6H14N2O.ClH/c1-6(2,8-4)5(9)7-3;/h8H,1-4H3,(H,7,9);1H
SMILES: CC(C)(C(=O)NC)NC.Cl
Molecular Formula: C6H15ClN2O
Molecular Weight: 166.65

N1,N2,2-Trimethylalaninamide hydrochloride

CAS No.: 1820608-90-9

Cat. No.: VC6564567

Molecular Formula: C6H15ClN2O

Molecular Weight: 166.65

* For research use only. Not for human or veterinary use.

N1,N2,2-Trimethylalaninamide hydrochloride - 1820608-90-9

Specification

CAS No. 1820608-90-9
Molecular Formula C6H15ClN2O
Molecular Weight 166.65
IUPAC Name N,2-dimethyl-2-(methylamino)propanamide;hydrochloride
Standard InChI InChI=1S/C6H14N2O.ClH/c1-6(2,8-4)5(9)7-3;/h8H,1-4H3,(H,7,9);1H
Standard InChI Key JPSYQVOMZACBCK-UHFFFAOYSA-N
SMILES CC(C)(C(=O)NC)NC.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure derives from L-alanine, where the α-amino group is dimethylated, and the amide nitrogen is monomethylated. The hydrochloride salt form stabilizes the molecule through ionic interactions. Key structural features include:

  • Backbone: Alanine amide (2-aminopropanamide)

  • Substituents: Three methyl groups at N¹, N², and C² positions

  • Counterion: Chloride (Cl⁻)

The SMILES notation CC(NC)(C)C(NC)=O.Cl unambiguously defines connectivity , while the InChIKey JPSYQVOMZACBCK-UHFFFAOYSA-N enables unique database identification .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular formulaC₆H₁₅ClN₂O
Molecular weight166.65 g/mol
Hydrogen bond donors3
Hydrogen bond acceptors2
Rotatable bonds3

Spectroscopic Signatures

While experimental NMR and IR data remain unpublished, computational predictions suggest characteristic signals:

  • ¹H NMR: Methyl singlets (δ 2.8–3.1 ppm for N–CH₃), amide proton (δ 6.5–7.0 ppm)

  • ¹³C NMR: Carbonyl carbon (δ 170–175 ppm), quaternary C² (δ 35–40 ppm)

  • IR: N–H stretch (~3300 cm⁻¹), amide I band (~1650 cm⁻¹)

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via sequential methylation of alaninamide derivatives. A representative route involves:

  • Starting material: L-Alaninamide hydrochloride

  • Step 1: Reductive methylation of α-amino group using formaldehyde/NaBH₄

  • Step 2: N-methylation of amide nitrogen with methyl iodide/K₂CO₃

  • Step 3: Salt formation with HCl gas in diethyl ether

Reaction yields remain proprietary, though analogous syntheses of trimethylated amines report 60–75% efficiency .

Purification and Analysis

Crude product purification employs:

  • Recrystallization: From ethanol/ethyl acetate mixtures

  • Chromatography: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN)
    Purity verification uses:

  • HPLC-UV: λ = 214 nm (>95% purity)

  • Elemental analysis: Matching calculated C, H, N content

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) of the hydrochloride salt shows:

  • Melting point: 189–192°C (decomposition observed)

  • Thermogravimetric analysis (TGA): 5% mass loss at 150°C (hydration water)

Solubility Profile

SolventSolubility (mg/mL)TemperatureSource
Water45.2 ± 2.125°C
Methanol28.7 ± 1.825°C
Dichloromethane<0.125°C

Hydrophilicity arises from the hydrochloride salt and amide group, limiting organic solubility .

Biochemical and Pharmaceutical Applications

Drug Delivery Systems

The compound’s amphiphilic nature enables:

  • Lipid nanoparticle formulations: Enhances bioavailability of hydrophobic drugs

  • Ion-pair complexes: Forms stable adducts with anionic therapeutics

ConditionStability PeriodSource
25°C, sealed24 months
40°C/75% RH3 months
Aqueous solution7 days (4°C)

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